![molecular formula C20H14ClNO4 B6524807 N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 929373-21-7](/img/structure/B6524807.png)
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
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Overview
Description
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a complex organic compound belonging to the class of benzofuran derivatives. This compound features a benzofuran ring system fused to a chromen-2-one moiety, with a chlorine atom at the 6-position of the chromen ring and a propanamide group attached to the benzofuran ring. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary targets of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide are currently unknown. This compound is structurally related to coumarin derivatives, which have been shown to interact with a variety of biological targets, including enzymes involved in inflammation and cancer .
Mode of Action
Coumarin derivatives have been shown to interact with their targets through a variety of mechanisms, including inhibition of enzyme activity and disruption of protein-protein interactions .
Biochemical Pathways
Coumarin derivatives have been shown to affect a variety of pathways, including those involved in inflammation and cancer .
Result of Action
Related compounds have been shown to have anti-inflammatory activity, suggesting that this compound may also have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, where a suitable benzaldehyde derivative is reacted with a 6-chloro-2H-chromen-4-one precursor in the presence of a base such as piperidine or triethylamine. The resulting intermediate undergoes cyclization to form the benzofuran ring system.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with increased oxygen content, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be employed to modify the chromen-2-one moiety, potentially leading to the formation of dihydrochromen derivatives.
Substitution: Substitution reactions at the benzofuran or chromen rings can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Dihydrochromen derivatives.
Substitution Products: Derivatives with different functional groups at the benzofuran or chromen rings.
Scientific Research Applications
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide has found applications in various scientific research fields:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: Its biological activity has been explored in studies investigating its potential as an antioxidant, antimicrobial, and anti-inflammatory agent.
Medicine: Research has focused on its therapeutic potential, including its use in drug discovery and development for treating various diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
Coumarin derivatives
Chromen-2-one derivatives
Benzofuran derivatives without chlorine substitution
Other N-substituted benzofuran derivatives
Biological Activity
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a complex organic compound belonging to the class of benzofuran derivatives. Its structure features a chromenone core linked to a benzofuran moiety, which suggests potential biological activity, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Molecular Formula
The molecular formula is C22H19ClN2O4, indicating the presence of chlorine, nitrogen, and multiple oxygen functionalities that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, a study on benzofuran-based chalcone derivatives showed that specific derivatives displayed potent anticancer activity against cell lines such as HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) .
Table 1: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
4g | HCC1806 | 5.93 | Apoptosis induction via VEGFR-2 inhibition |
4g | HeLa | 5.61 | Apoptosis induction via VEGFR-2 inhibition |
4g | A549 | Not reported | Not specified |
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, particularly kinases like VEGFR-2. The compound has been shown to inhibit the activity of VEGFR-2, which plays a crucial role in tumor angiogenesis and growth .
Apoptosis Induction
Flow cytometry analysis indicated that treatment with this compound resulted in a dose-dependent increase in apoptotic cells within the HCC1806 cell line. At concentrations of 3 μmol/L and 6 μmol/L, apoptosis rates were observed at 9.05% and 29.4%, respectively .
Antimicrobial Activity
In addition to its anticancer properties, benzofuran derivatives have shown promising antimicrobial activity. A review highlighted several benzofuran compounds exhibiting profound antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells .
Table 2: Antimicrobial Activity Against M. tuberculosis
Compound | MIC (μg/mL) | Toxicity Level |
---|---|---|
6-Benzofurylpurine | <0.60 | Low |
2-(4-methoxyphenyl) | 3.12 | Moderate |
Properties
IUPAC Name |
N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4/c1-2-17(23)22-19-12-5-3-4-6-15(12)26-20(19)14-10-18(24)25-16-8-7-11(21)9-13(14)16/h3-10H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJQQJKQRZXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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